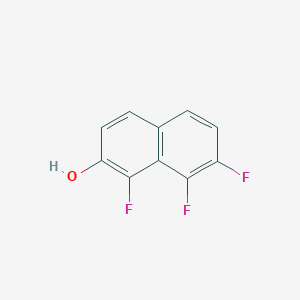

1,7,8-Trifluoronaphthalen-2-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

1,7,8-trifluoronaphthalen-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F3O/c11-6-3-1-5-2-4-7(14)10(13)8(5)9(6)12/h1-4,14H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKDLQKJOTBECCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C=CC(=C2F)F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10630317 | |

| Record name | 1,7,8-Trifluoronaphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10630317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

676545-61-2 | |

| Record name | 1,7,8-Trifluoro-2-naphthalenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=676545-61-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,7,8-Trifluoronaphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10630317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Naphthalenol, 1,7,8-trifluoro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1,7,8 Trifluoronaphthalen 2 Ol: Innovations and Challenges

Retrosynthetic Disconnections and Strategic Precursors for 1,7,8-Trifluoronaphthalen-2-ol

Retrosynthetic analysis is a technique that deconstructs a target molecule into simpler, commercially available starting materials through a series of logical bond-breaking steps, known as disconnections. egrassbcollege.ac.indeanfrancispress.comslideshare.netyoutube.com For this compound, a key disconnection involves the C-F bonds, suggesting precursors that already contain the naphthalene (B1677914) skeleton and can be selectively fluorinated. Another strategic disconnection is of the C-C bonds of the naphthalene ring itself, which could lead to simpler aromatic or aliphatic precursors. chemistry.coach

A plausible retrosynthetic pathway might start by disconnecting the three C-F bonds, leading back to a tri-substituted naphthalene precursor with leaving groups (e.g., -Br, -Cl, or -NO2) at the 1, 7, and 8 positions, and a hydroxyl or protected hydroxyl group at the 2-position. These leaving groups can then be substituted by fluorine through various fluorination methods.

Alternatively, a more convergent synthesis could involve the construction of the naphthalene ring from two smaller, functionalized benzene (B151609) derivatives. acs.org For instance, a substituted phenyl ring could be coupled with a functionalized alkene or alkyne through a palladium-catalyzed reaction to form the naphthalene core with the desired substitution pattern for subsequent fluorination. acs.orgnih.govrsc.orgbohrium.com

Regioselective Fluorination Strategies for Naphthalene Architectures

Achieving the specific 1,7,8-trifluoro substitution pattern on a naphthalene ring requires highly regioselective fluorination methods. The choice of strategy depends on the nature of the starting material and the desired reaction conditions.

Nucleophilic Aromatic Substitution (SNAr) Pathways to Trifluorinated Naphthalenes

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing fluorine into electron-deficient aromatic rings. science.govnih.govnih.govmdpi.commasterorganicchemistry.com The reaction involves the attack of a nucleophilic fluoride (B91410) source on an aromatic ring bearing good leaving groups, such as nitro or halogen groups, at positions activated by electron-withdrawing substituents. masterorganicchemistry.com

For the synthesis of this compound, a precursor with leaving groups at the 1, 7, and 8 positions would be required. The presence of the hydroxyl group at the 2-position can influence the reactivity and regioselectivity of the substitution. The rate-determining step is typically the formation of a Meisenheimer complex, a negatively charged intermediate. nih.govmasterorganicchemistry.com The stability of this complex, and thus the reaction rate, is enhanced by the presence of electron-withdrawing groups ortho and para to the leaving group. masterorganicchemistry.com

Challenges in this approach include the potential for side reactions and the need for harsh reaction conditions. However, the use of phase-transfer catalysts can improve the solubility and reactivity of the fluoride source, leading to higher yields. nih.gov

Electrophilic Fluorination Approaches Utilizing N-F Reagents (e.g., Selectfluor, NFSI)

Electrophilic fluorination has emerged as a versatile method for the direct introduction of fluorine into organic molecules under mild conditions. worktribe.comorganicreactions.org Reagents such as Selectfluor® (F-TEDA-BF4) and N-Fluorobenzenesulfonimide (NFSI) are popular choices due to their stability, selectivity, and ease of handling. worktribe.comorganicreactions.orgresearchgate.net

These N-F reagents act as sources of "electrophilic" fluorine, reacting with electron-rich aromatic systems. worktribe.comorganicreactions.org The regioselectivity of the fluorination is governed by the electronic properties of the substituents already present on the naphthalene ring. oup.com For a naphthalene precursor to this compound, the directing effects of the existing substituents would need to be carefully considered to achieve the desired trifluorination pattern. oup.comresearchgate.netnih.govacs.org The reaction generally proceeds via a polar mechanism, where the Wheland intermediate's decomposition is not the rate-limiting step. researchgate.net

| Reagent | Substrate | Product | Yield (%) | Reference |

| Selectfluor™ | Naphthalene | 1-Fluoronaphthalene | High | oup.com |

| Selectfluor™ | Anisole | Mixture of isomers | ~50 | rsc.org |

| NFTh | Naphthalene | 1-Fluoronaphthalene | High | oup.com |

Transition Metal-Catalyzed C-F Bond Formation (e.g., Palladium-mediated)

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-heteroatom bonds, including the C-F bond. nih.gov These methods offer a powerful tool for the synthesis of fluorinated aromatic compounds, often with high regioselectivity and under milder conditions than traditional methods. beilstein-journals.org

The general mechanism involves the oxidative addition of an aryl halide or triflate to a Pd(0) complex, followed by ligand exchange with a fluoride source and subsequent reductive elimination to form the aryl fluoride. nih.gov The development of specialized ligands has been crucial in overcoming challenges such as slow reductive elimination from the arylpalladium(II) fluoride intermediate.

For the synthesis of this compound, a palladium-catalyzed approach could involve the sequential or simultaneous fluorination of a di- or tri-halogenated naphthalene precursor. The choice of catalyst, ligands, and fluoride source would be critical in controlling the regioselectivity and achieving high yields.

| Catalyst System | Substrate Type | Product Type | Key Feature | Reference |

| Pd(OAc)2 / AgOAc | Arenes and Alkynes | Substituted Naphthalenes | Twofold aryl C-H activation | nih.gov |

| Pd(0) / Ligand | Naphthalenes | Dearomatized Products | Intramolecular Heck-type insertion | rsc.org |

| Pd(OPiv)2 | Naphthalene Sulfoxide | C(sp2)-ORF bond | C-H bond activation | beilstein-journals.org |

Halogen Exchange (Halex) Processes and Related Methodologies

The Halogen Exchange (Halex) process is an industrially important method for producing fluoroaromatic compounds. fluorine1.ruwikipedia.orgacsgcipr.org It involves the displacement of a chloride or bromide atom with fluoride, typically using an alkali metal fluoride like potassium fluoride (KF) at high temperatures in a polar aprotic solvent. wikipedia.orgacsgcipr.org

The Halex reaction is a type of nucleophilic aromatic substitution and is most effective for substrates bearing electron-withdrawing groups. wikipedia.orgacsgcipr.org For the synthesis of this compound, a precursor such as 1,7,8-trichloronaphthalen-2-ol could potentially be converted to the desired product via a Halex process. The efficiency of the reaction can be enhanced by using phase-transfer catalysts to increase the solubility of the fluoride salt. nih.gov

A related methodology involves the use of titanocene (B72419) dihalides as catalysts for the halogen exchange of alkyl fluorides with organic halides as the halogen source, though its application to aryl fluorides is less common. organic-chemistry.org

| Reactants | Conditions | Product | Yield (%) | Reference |

| Aryl Chloride, KF | 150-250 °C, DMSO/DMF | Aryl Fluoride | Varies | wikipedia.org |

| Indan, CHClF2 | 600-670 °C | 2-Fluoronaphthalene | 68-80 | fluorine1.ru |

Multi-step Synthetic Routes from Simpler Naphthalene Precursors

The synthesis of this compound can also be approached through a multi-step sequence starting from simpler, more readily available naphthalene derivatives. A publication by W. G. L. van der Meer et al. describes a synthesis starting from 1,7,8-Trifluoronaphthalene-2-yl acetate (B1210297). uni-marburg.de The deprotection of the acetate group using potassium carbonate in methanol (B129727) yields this compound. uni-marburg.de

Another potential route could involve the site-specific preparation of a fluorinated naphthalene derivative through a Sonogashira reaction of a bromofluoro-substituted alkene with a terminal alkyne, followed by a base-catalyzed cyclization. nih.gov While this specific example does not yield this compound, the strategy could be adapted with appropriately substituted starting materials.

| Starting Material | Reagents | Product | Reference |

| 1,7,8-Trifluoronaphthalene-2-yl acetate | K2CO3, MeOH | This compound | uni-marburg.de |

Strategies for Ortho- and Peri-Functionalization in the Naphthalene Core

The construction of the this compound framework necessitates precise control over substitution at specific positions, including the ortho (C2) and peri (C8) positions relative to a directing group at C1. The functionalization of the naphthalene core is a well-explored area, yet achieving regioselectivity remains a significant hurdle. anr.fr The development of methods for the direct functionalization of C-H bonds is of paramount interest as it reduces the need for pre-functionalized starting materials and shortens synthetic sequences. anr.fr

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the regioselective functionalization of naphthalenes. anr.frnih.gov Palladium catalysis, in particular, has been successfully employed to direct substituents to either the ortho or the more challenging peri position. anr.fr The choice of directing group on the naphthalene ring is crucial for controlling the site of functionalization. For instance, a carbonyl group can be used as a directing group for further reactions. anr.fr Research has demonstrated that by using a Weinreb amide as a directing group on a naphthalene, an oxygenation reaction can be directed to the C8 position, leading directly to naphtholactones. anr.fr Similarly, oxime ethers derived from α-naphthaldehydes have been used to direct C-H acetoxylation to the peri-position, a key step in the synthesis of complex natural products. nih.gov These methods showcase that strategic selection of catalysts and directing groups can provide access to complex substitution patterns that are otherwise difficult to obtain through classical electrophilic substitution reactions. nih.govresearchgate.net

Sequential Introduction of Fluorine Substituents and Hydroxyl Group

The synthesis of this compound inherently involves a multi-step, sequential process to install the three fluorine atoms and one hydroxyl group at the correct positions. One potential synthetic pathway involves the deacetylation of a precursor acetate to yield the final this compound product. uni-marburg.de

A common strategy involves the fluorination of a pre-existing hydroxyl-substituted naphthalene, such as 2-naphthol (B1666908). nih.gov This approach simplifies the synthesis by introducing the hydroxyl group early, which then influences the position of subsequent fluorination steps. Electrophilic fluorinating agents like Selectfluor™ (F-TEDA-BF4) are frequently used for such transformations. nih.govrsc.org For example, the solvent-free fluorination of 2-naphthol can be achieved by grinding it with an electrophilic fluorinating agent, a method that has been optimized for high yields and selectivity. nih.gov

The introduction of multiple fluorine atoms requires careful control. The synthesis of highly fluorinated naphthalenes, such as 1,2,4,5,6,8-hexafluoronaphthalene, has been achieved through the reduction of perfluoronaphthalene, demonstrating a sequential defluorination-hydrogenation approach. rsc.org Conversely, building up the fluorine substitution pattern often relies on either direct electrophilic fluorination of an activated naphthalene ring or nucleophilic fluorination (e.g., Halex reaction) on a pre-functionalized (e.g., chlorinated or brominated) naphthalene. The development of modular syntheses, where fluorinated building blocks are combined, represents another advanced strategy to control the final substitution pattern. nih.gov

Green Chemistry Principles and Sustainable Synthetic Approaches

The synthesis of fluorinated compounds has traditionally relied on methods that are energy-intensive and generate significant chemical waste. researchgate.net Consequently, there is a strong drive to develop "greener" and more sustainable synthetic routes. cas.cn Key principles of green chemistry, such as improving atom economy, reducing waste, and replacing hazardous solvents, are being actively applied to fluorination chemistry. researchgate.netcas.cn Innovations include the use of non-toxic, recyclable solvents, solvent-free reaction conditions, and more efficient catalytic systems. rsc.orgresearchgate.netresearchgate.net

Atom Economy and Reaction Efficiency in Fluorination Chemistry

Atom economy is a critical metric for evaluating the efficiency of a chemical reaction, representing the proportion of reactant atoms incorporated into the final desired product. Many traditional fluorination methods suffer from poor atom economy, often employing stoichiometric reagents that generate large amounts of by-products that are difficult to handle and dispose of. google.com

Direct C-H fluorination represents a highly atom-economical approach, as it replaces a hydrogen atom directly with a fluorine atom without the need for activating or leaving groups. researchgate.net Recent advances have demonstrated metal-free, visible-light-induced C-H fluorination of nitrogen-containing aromatic hydrocarbons using N-Fluorobenzenesulfonimide (NFSI), highlighting a strategy with high atom economy. chinesechemsoc.org Improving reaction efficiency also involves developing catalytic systems that can operate under mild conditions with high turnover numbers, minimizing energy consumption and waste.

| Strategy | Conceptual Reaction | Key Characteristics | Atom Economy |

|---|---|---|---|

| Classical (e.g., Schiemann Reaction) | Ar-NH₂ → Ar-N₂⁺BF₄⁻ → Ar-F | Multi-step process involving diazotization; generates N₂ and BF₃ waste. | Low |

| Halogen Exchange (Halex) | Ar-Cl + MF → Ar-F + MCl | Requires pre-functionalized aryl halide; stoichiometric metal salt waste. | Moderate |

| Direct C-H Fluorination | Ar-H + "F⁺" source → Ar-F + "H⁺" | Direct bond formation; potentially only a proton as a by-product. researchgate.net | High |

Application of Ionic Liquids and Solvent-Free Conditions

A major focus of green chemistry is the reduction or elimination of volatile organic compounds (VOCs) as solvents. researchgate.net The application of ionic liquids (ILs) and the implementation of solvent-free conditions are two prominent strategies in the sustainable synthesis of fluorinated naphthalenes. rsc.orgresearchgate.netrsc.org

Ionic Liquids (ILs): Ionic liquids are salts with low melting points that can serve as non-volatile, recyclable solvents. rsc.org Their unique properties, such as high polarity and the ability to dissolve a wide range of organic and inorganic compounds, make them excellent media for fluorination reactions. rsc.orgmdpi.com ILs can enhance the solubility and reactivity of fluoride sources like potassium fluoride (KF). rsc.orgnih.gov For instance, the fluorination of 2-(3-methanesulfonyloxypropoxy)naphthalene (B8545243) with KF is significantly accelerated in an ionic liquid compared to conventional organic solvents. nih.gov Furthermore, certain ionic liquids can act as promoters or organocatalysts, facilitating the reaction through interactions with the substrate and reagents. rsc.orgmdpi.com Electrophilic fluorination of reactive aromatics like naphthalene using Selectfluor™ in imidazolium-based ionic liquids has been shown to be an effective and recyclable system. rsc.org

| Ionic Liquid | Substrate | Fluorinating Agent | Key Finding | Reference |

|---|---|---|---|---|

| [bmim][BF₄] | 2-(3-Methanesulfonyloxypropoxy)naphthalene | KF | Reaction completed in 1.5h (92% yield), versus minimal reaction in CH₃CN after 24h. | nih.gov |

| [emim][OTf] | Naphthalene | Selectfluor™ | Effective medium for electrophilic fluorination; IL can be recycled. | rsc.org |

| [mim-tOH][OMs] | 2-(3-bromopropyloxy)naphthalene | KF or CsF | IL acts as an organocatalyst, affording high yields of the fluorinated product. | rsc.org |

| emim NTf₂ | 2-Naphthol | Selectfluor™ | Efficient promoter for solvent-free mechanochemical (grinding) fluorination. | nih.gov |

Solvent-Free Conditions: Eliminating the solvent entirely represents an ideal green chemistry scenario. researchgate.net Solvent-free, or "dry," fluorination can be achieved by heating or grinding the neat reactants. nih.govresearchgate.net These methods not only reduce waste but can also lead to higher reaction rates and, in some cases, improved selectivity compared to solution-phase reactions. researchgate.net For example, the fluorination of naphthalene with N-fluorobis(phenylsulfonyl)amine (NFSI) without a solvent has been shown to proceed more selectively than reactions in solution. researchgate.net Similarly, an effective protocol for the solvent-free fluorination of electron-rich aromatic compounds like naphthalene-2-ol with Selectfluor™ allows for easy isolation of the product by vacuum sublimation, resulting in high yields and purity with low environmental impact. researchgate.netresearchgate.net

Mechanistic and Theoretical Elucidation of Reactivity Patterns in 1,7,8 Trifluoronaphthalen 2 Ol

Electronic and Steric Influence of Trifluorine Substitution on Naphthalene (B1677914) Ring Reactivity

The presence of three fluorine atoms at the 1, 7, and 8 positions of the naphthalene ring in 1,7,8-Trifluoronaphthalen-2-ol introduces significant electronic and steric perturbations that collectively govern its reactivity.

Inductive and Resonance Effects of Fluorine Atoms at 1, 7, and 8 Positions

Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I) on the naphthalene ring system. nih.govlibretexts.org This effect is most pronounced at the carbons directly bonded to the fluorine atoms and diminishes with distance. libretexts.org Consequently, the fluorine atoms at positions 1, 7, and 8 significantly decrease the electron density of the entire aromatic system, making it less susceptible to electrophilic attack.

Impact on Electrophilic and Nucleophilic Aromatic Substitution Regioselectivity

The regioselectivity of aromatic substitution reactions on this compound is a direct consequence of the electronic effects of the fluorine and hydroxyl substituents.

For electrophilic aromatic substitution , the strong deactivating nature of the three fluorine atoms makes the reaction challenging. lkouniv.ac.in However, the hydroxyl group at the 2-position is a powerful activating group and directs incoming electrophiles to the ortho and para positions. In the case of 2-naphthol (B1666908), this would typically be positions 1 and 3. The presence of a fluorine atom at position 1 sterically hinders and electronically deactivates this position. Therefore, electrophilic attack is most likely to occur at the 3-position, which is ortho to the activating hydroxyl group and not directly deactivated by a fluorine atom. The deactivation of the second ring by the fluorine atoms at positions 7 and 8 further favors substitution on the ring containing the hydroxyl group.

For nucleophilic aromatic substitution (SNAr) , the electron-withdrawing fluorine atoms activate the naphthalene ring towards attack by nucleophiles. masterorganicchemistry.comresearchgate.net The positions ortho and para to the electron-withdrawing groups are the most activated. thieme-connect.com In this compound, the fluorine atoms at positions 1, 7, and 8 make the carbons they are attached to susceptible to nucleophilic attack. The rate of substitution is often enhanced by the presence of multiple electron-withdrawing groups. nih.govacs.org Therefore, a strong nucleophile could potentially displace one of the fluorine atoms, with the exact position of substitution depending on the reaction conditions and the stability of the intermediate Meisenheimer complex. researchgate.net The fluorine atom at the 1-position is ortho to the hydroxyl group, which could influence the regioselectivity through chelation or other electronic interactions.

Reaction Mechanisms Governing Derivatization of the Hydroxyl Group

The hydroxyl group of this compound is a key site for derivatization, allowing for the synthesis of a variety of functionalized naphthalenes.

O-Alkylation and O-Acylation Mechanistic Studies

O-Alkylation of the hydroxyl group typically proceeds via a Williamson ether synthesis mechanism. wikipedia.org In this reaction, the naphthol is first deprotonated by a base to form a more nucleophilic naphthoxide ion. This anion then attacks an alkyl halide or another suitable electrophile in an SN2 reaction to form the corresponding ether. The presence of the electron-withdrawing fluorine atoms would increase the acidity of the hydroxyl group, facilitating its deprotonation.

O-Acylation involves the reaction of the hydroxyl group with an acylating agent, such as an acyl chloride or anhydride, often in the presence of a base. nih.gov The mechanism typically involves nucleophilic attack of the hydroxyl oxygen on the carbonyl carbon of the acylating agent, followed by elimination of a leaving group (e.g., chloride). The base serves to neutralize the acidic byproduct (e.g., HCl) and can also deprotonate the naphthol to increase its nucleophilicity.

O-Sulfonylation and Phosphate (B84403) Ester Formation Pathways

O-Sulfonylation of this compound would involve the reaction of the hydroxyl group with a sulfonyl chloride in the presence of a base. The mechanism is analogous to O-acylation, where the hydroxyl group attacks the electrophilic sulfur atom of the sulfonyl chloride. The resulting sulfonate esters are excellent leaving groups in subsequent nucleophilic substitution reactions. The sulfonation of naphthols can sometimes proceed through an initial ester formation followed by an intramolecular rearrangement, although direct O-sulfonylation is also common. google.com

Phosphate ester formation can be achieved by reacting the naphthol with a phosphorylating agent, such as phosphorus oxychloride or a dialkyl phosphochloridate, typically in the presence of a base. cdnsciencepub.comscirp.orgnih.gov The mechanism involves the nucleophilic attack of the hydroxyl oxygen on the phosphorus atom. Polyphosphate esters can also be used as mediators in such reactions. researchgate.net The resulting phosphate esters are important in various biological and materials science applications. cdnsciencepub.com

Metal-Catalyzed Cross-Coupling Reactions Involving this compound and its Aryl Halide Derivatives

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. eie.grwiley.com The trifluorinated naphthalene system offers several handles for such transformations.

The hydroxyl group of this compound can be converted into a triflate or other sulfonate ester, which are excellent leaving groups in palladium-catalyzed cross-coupling reactions like the Suzuki, Stille, and Buchwald-Hartwig reactions. princeton.edu This allows for the introduction of various aryl, alkyl, or amino groups at the 2-position of the naphthalene ring.

Furthermore, the fluorine atoms themselves, particularly in highly fluorinated aromatic systems, can sometimes participate in cross-coupling reactions, although this is less common than using heavier halogens. masterorganicchemistry.com More practically, if one of the fluorine atoms were to be replaced by a heavier halogen (e.g., bromine or iodine) through a prior substitution reaction, this position would become a prime site for a wide range of metal-catalyzed cross-coupling reactions, enabling the synthesis of complex, highly functionalized naphthalene derivatives. princeton.eduthieme-connect.com

Suzuki-Miyaura, Heck, and Sonogashira Coupling Strategies

Direct involvement of the hydroxyl group of this compound in palladium-catalyzed cross-coupling reactions is generally not feasible. To facilitate these transformations, the hydroxyl group is typically converted into a more effective leaving group, such as a triflate (trifluoromethanesulfonate). The resulting aryl triflate, 1,7,8-trifluoronaphthalen-2-yl triflate, becomes an excellent substrate for a variety of coupling reactions.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium(0) complex. For the triflate of this compound, the reaction would proceed via the established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. While specific experimental data for this particular triflate is not extensively documented, studies on other aryl and naphthyl triflates demonstrate the feasibility of this reaction. For instance, the coupling of 3-pyridyl triflates with alkenyl pinacol (B44631) boronates has been shown to proceed in good to excellent yields using a palladium catalyst like Pd(PPh₃)₄ with a base such as K₃PO₄. The electron-withdrawing nature of the fluorine atoms on the naphthalene ring may influence the rate of oxidative addition, a key step in the catalytic cycle.

Heck Coupling:

The Heck reaction facilitates the coupling of an unsaturated halide or triflate with an alkene to form a substituted alkene. The reaction of aryl triflates, including 2-naphthyl triflate, has been successfully demonstrated. The process is sensitive to reaction conditions, including the choice of catalyst, base, and solvent. Nickel-catalyzed versions of the Heck reaction have also been developed for aryl triflates, offering an alternative to palladium-based systems. For 1,7,8-trifluoronaphthalen-2-yl triflate, a Heck reaction with an appropriate alkene would be expected to yield a vinyl-substituted trifluoronaphthalene derivative. The regioselectivity of the alkene insertion would be influenced by both steric and electronic factors of the coupling partners.

Sonogashira Coupling:

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide or triflate. This reaction is typically cocatalyzed by palladium and copper complexes. Copper-free Sonogashira protocols have also been developed and are often preferred to avoid issues related to the toxicity and homocoupling associated with copper. The triflate of this compound is anticipated to be a suitable electrophile for Sonogashira coupling. The reaction with a terminal alkyne would result in the formation of an alkynyl-substituted trifluoronaphthalene. The general mechanism involves the formation of a palladium-alkynyl complex followed by reductive elimination.

A summary of typical conditions for these coupling reactions with aryl triflates is presented in the table below.

| Coupling Reaction | Catalyst/Precatalyst | Ligand (if separate) | Base | Solvent | Typical Substrates |

| Suzuki-Miyaura | Pd(PPh₃)₄, Pd(OAc)₂ | PPh₃, Buchwald ligands | K₃PO₄, Cs₂CO₃, Na₂CO₃ | Dioxane, Toluene, DMF | Aryl/vinyl boronic acids or esters |

| Heck | Pd(OAc)₂, Ni(cod)₂ | PPh₃, (R,R)-QuinoxP* | Et₃N, DIPEA | DMF, DMSO, Acetonitrile | Alkenes |

| Sonogashira | PdCl₂(PPh₃)₂, Pd₂(dba)₃ | PPh₃, tBu₃P·HBF₄ | Et₃N, Piperidine, DBU | THF, DMF, Toluene | Terminal alkynes |

Buchwald-Hartwig Amination and C-H Activation Approaches

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide or triflate and

Electronic Structure, Fluoromaticity, and Advanced Spectroscopic Characterization of 1,7,8 Trifluoronaphthalen 2 Ol

Molecular Orbital Theory and Electron Density Distribution Analysis

The electronic behavior of 1,7,8-Trifluoronaphthalen-2-ol is governed by the interplay of the naphthalene (B1677914) π-system with the highly electronegative fluorine substituents and the electron-donating hydroxyl group. Computational quantum chemistry provides powerful tools to dissect these interactions.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO represents the ability to donate electrons, while the LUMO signifies the ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. emerginginvestigators.org

For this compound, the HOMO is expected to be distributed primarily over the naphthalene ring and the oxygen atom of the hydroxyl group, reflecting the electron-donating nature of the naphthol system. The fluorine atoms, being highly electronegative, will lower the energy of the molecular orbitals. The LUMO, in contrast, will also be located on the aromatic system, with significant contributions from the carbon atoms bonded to fluorine, indicating these as potential sites for nucleophilic attack.

Table 1: Representative Frontier Molecular Orbital Energies of Naphthol Derivatives (Calculated)

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| 2-Naphthol (B1666908) | -5.58 | -0.89 | 4.69 |

Note: Data for 2-Naphthol and an aminobenzylnaphthol derivative are provided for illustrative purposes to show typical energy ranges. The very small gap for the aminobenzylnaphthol derivative reflects its specific complex structure. mdpi.com

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface, with red regions indicating negative potential (electron-rich, susceptible to electrophilic attack) and blue regions indicating positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the MEP surface is expected to show a region of high negative potential around the oxygen atom of the hydroxyl group, making it a prime site for electrophilic attack or hydrogen bonding. The hydrogen atom of the hydroxyl group will, in turn, be a site of positive potential. The fluorine atoms will create regions of negative potential around themselves due to their high electronegativity, while the adjacent carbon atoms will have a more positive potential. The aromatic rings will generally exhibit a negative potential, characteristic of π-systems. Computational analyses have been effectively used to map electron density and predict active sites for reactions in other fluorinated compounds. libretexts.org

The term "fluoromaticity" has been introduced to describe the unique electronic effects of fluorine substituents on aromatic rings. github.iolibretexts.org The lone pairs on the fluorine atoms can participate in π-conjugation with the aromatic system, leading to the introduction of new molecular orbitals. github.iolibretexts.org This interaction can influence the aromaticity of the ring system. Depending on the number and position of the fluorine atoms, this can lead to shorter carbon-carbon bond lengths within the ring and an increased resistance to addition reactions, thereby enhancing the stability of the aromatic system. libretexts.org In the case of this compound, the three fluorine atoms are expected to contribute to this effect, potentially increasing the stability of the naphthalene core.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Electronic Environment Probing

NMR spectroscopy is an indispensable tool for the structural elucidation of fluorinated organic molecules. The presence of ¹⁹F, a spin-1/2 nucleus with 100% natural abundance and high sensitivity, provides a powerful probe into the electronic environment of the molecule.

The ¹⁹F NMR spectrum of this compound is expected to show three distinct signals corresponding to the three non-equivalent fluorine atoms at positions 1, 7, and 8. The chemical shifts of these signals are highly sensitive to their local electronic environment. The fluorine at position 1 will be influenced by the adjacent hydroxyl group at position 2, while the fluorines at positions 7 and 8 will be influenced by each other in the peri positions.

Spin-spin coupling between the fluorine nuclei (JFF), between fluorine and hydrogen (JHF), and between fluorine and carbon (JCF) provides valuable structural information. The magnitude of these coupling constants depends on the number of bonds separating the coupled nuclei and their spatial orientation. For this compound, one would expect to observe:

JFF coupling: Coupling between F7 and F8, and longer-range couplings between F1 and F7/F8.

JHF coupling: Coupling between the fluorine atoms and the protons on the naphthalene ring.

JCF coupling: Coupling between the fluorine atoms and the carbon atoms of the naphthalene ring.

While the precise NMR data for this compound is not published, the ¹⁹F NMR data for a precursor, 1,7,8-Trifluoronaphthalen-2-yl acetate (B1210297), shows signals at δ = -135.1 (dd, J = 52.7, 4.9 Hz, 1F, F5), -139.9 (dd, J = 17.4, 4.7 Hz, 1F, F2), and -145.9 (dd, J = 52.6, 17.2 Hz, 1F, F4) ppm, illustrating the typical chemical shift range and coupling patterns for such systems. mdpi.com

Table 2: Representative ¹⁹F NMR Data for an Analogous Fluorinated Naphthalene

| Fluorine Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|

| F5 | -135.1 | dd | 52.7, 4.9 |

| F2 | -139.9 | dd | 17.4, 4.7 |

| F4 | -145.9 | dd | 52.6, 17.2 |

Data for 1,7,8-Trifluoronaphthalen-2-yl acetate. mdpi.com

The ¹H and ¹³C NMR spectra of this compound would provide further insights into its structure and electronic properties.

The ¹H NMR spectrum is expected to show signals for the remaining protons on the naphthalene ring. Their chemical shifts and multiplicities will be influenced by the neighboring fluorine and hydroxyl groups. The hydroxyl proton will likely appear as a broad singlet, though its chemical shift can be concentration and solvent dependent.

The ¹³C NMR spectrum will display ten signals for the ten carbon atoms of the naphthalene core. The chemical shifts of the carbons directly bonded to fluorine will be significantly affected, typically showing a large downfield shift and exhibiting C-F coupling. The carbon bearing the hydroxyl group (C2) will also be shifted downfield. The aromaticity of the naphthalene system is reflected in the chemical shifts of the aromatic carbons, which typically appear in the range of 110-150 ppm. github.io

Table 3: Typical ¹³C NMR Chemical Shift Ranges for Substituted Naphthalenes

| Carbon Environment | Typical Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-H | 110 - 130 |

| Aromatic C-C (quaternary) | 125 - 140 |

| Aromatic C-F | 140 - 165 (with ¹JCF coupling) |

| Aromatic C-OH | 150 - 160 |

These are general ranges and can vary based on the specific substitution pattern. github.io

Advanced 2D NMR Techniques for Comprehensive Connectivity Assignment

To elucidate the complex structure and assign all proton and carbon signals unequivocally, a suite of advanced 2D NMR experiments would be indispensable. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) provide through-bond and through-space correlations that reveal the connectivity of the molecule.

COSY: This homonuclear correlation experiment would establish the connectivity between adjacent protons. For this compound, COSY would be crucial in identifying the coupling network of the aromatic protons, allowing for the delineation of the spin systems on each ring.

HSQC: This experiment correlates proton signals with their directly attached carbon atoms. It is a powerful tool for assigning the carbon signals based on the already assigned proton signals.

HMBC: This long-range heteronuclear correlation experiment reveals couplings between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for piecing together the different fragments of the molecule, confirming the substitution pattern of the fluorine atoms and the hydroxyl group on the naphthalene skeleton.

Below is a hypothetical representation of expected 2D NMR correlations for this compound. The chemical shifts are estimates based on the expected electronic effects of the substituents.

| ¹H Signal (ppm) | Correlated ¹³C Signals (HSQC, ppm) | Correlated ¹³C Signals (HMBC, ppm) |

| H-3 | C-3 | C-2, C-4, C-4a |

| H-4 | C-4 | C-3, C-4a, C-5 |

| H-5 | C-5 | C-4, C-6, C-8a |

| H-6 | C-6 | C-5, C-7, C-8 |

Note: This table is a hypothetical representation of expected correlations.

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) is a critical technique for the unambiguous determination of the elemental composition of a molecule through the precise measurement of its mass. thermofisher.com For this compound (molecular formula C₁₀H₅F₃O), HRMS would provide a high-resolution mass measurement of the molecular ion, allowing for its differentiation from other ions with the same nominal mass but different elemental compositions. thermofisher.com

The fragmentation pathways of this compound upon ionization can also be investigated using tandem mass spectrometry (MS/MS) experiments. Common fragmentation patterns for aromatic alcohols include the loss of a hydrogen radical, followed by the expulsion of carbon monoxide (CO). In this case, the presence of fluorine atoms would also lead to characteristic fragmentation pathways, such as the loss of HF or CF₃.

Below is a table of expected high-resolution mass values for the molecular ion and potential fragments of this compound.

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

| [M]⁺ | C₁₀H₅F₃O | 214.0292 |

| [M-H]⁺ | C₁₀H₄F₃O | 213.0214 |

| [M-CO]⁺ | C₉H₅F₃ | 186.0343 |

| [M-HF]⁺ | C₁₀H₄F₂O | 194.0206 |

| [M-CO-H]⁺ | C₉H₄F₃ | 185.0265 |

Note: This table presents predicted data for illustrative purposes.

Vibrational Spectroscopy (IR and Raman) for Understanding Molecular Dynamics and Functional Group Vibrations

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and the dynamics of its chemical bonds. The vibrational modes of this compound would be influenced by the naphthalene core, the hydroxyl group, and the carbon-fluorine bonds.

O-H Stretch: A characteristic broad absorption band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, would indicate the presence of the hydroxyl group. The broadness of this band is due to hydrogen bonding.

C-O Stretch: The stretching vibration of the C-O bond in the phenolic moiety would be expected to appear in the IR spectrum around 1200-1260 cm⁻¹.

C-F Stretches: The strong C-F stretching vibrations are a prominent feature in the IR spectra of fluorinated compounds and typically appear in the region of 1000-1400 cm⁻¹. The exact positions of these bands would be sensitive to the substitution pattern on the aromatic ring.

Aromatic C-C Stretches: The stretching vibrations of the carbon-carbon bonds within the naphthalene ring would give rise to a series of bands in the 1400-1600 cm⁻¹ region of both the IR and Raman spectra.

Aromatic C-H Stretches: These vibrations would be observed above 3000 cm⁻¹ in the IR and Raman spectra.

The following table summarizes the expected key vibrational frequencies for this compound.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopic Technique |

| O-H Stretch | 3200-3600 | IR |

| Aromatic C-H Stretch | 3000-3100 | IR, Raman |

| Aromatic C=C Stretch | 1400-1600 | IR, Raman |

| C-F Stretch | 1000-1400 | IR |

| C-O Stretch | 1200-1260 | IR |

| Aromatic C-H Bending (out-of-plane) | 700-900 | IR |

Note: This table contains predicted vibrational frequencies for illustrative purposes.

Computational Chemistry and Molecular Modeling for 1,7,8 Trifluoronaphthalen 2 Ol

Density Functional Theory (DFT) Investigations of Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. It is particularly useful for studying medium-sized molecules like 1,7,8-Trifluoronaphthalen-2-ol, offering a good balance between accuracy and computational cost. DFT studies can provide valuable information about the molecule's geometry and electronic characteristics.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, this would involve examining the orientation of the hydroxyl (-OH) group relative to the naphthalene (B1677914) ring. While the naphthalene ring itself is rigid, the rotation of the C-O bond and the O-H bond can lead to different conformers.

Ground state geometry optimization is a computational process that seeks to find the most stable conformation of a molecule, which corresponds to the minimum energy on the potential energy surface. Using DFT methods, the geometry of this compound would be optimized to determine its most stable three-dimensional structure. This process involves systematically adjusting the positions of the atoms until the forces on them are minimized. The resulting optimized geometry provides a clear picture of the molecule's shape in its lowest energy state.

Once the ground state geometry is optimized, detailed information about the molecule's internal coordinates can be extracted. These parameters are crucial for understanding the molecule's structure and reactivity. For this compound, DFT calculations would provide precise values for:

Bond Lengths: The distances between the nuclei of two bonded atoms. This would include the lengths of the C-C bonds within the naphthalene ring, the C-F bonds, the C-O bond, and the O-H bond.

Bond Angles: The angles formed by three connected atoms. Key bond angles in this compound would include the C-C-C angles within the aromatic rings, the F-C-C angles, and the C-O-H angle of the hydroxyl group.

Dihedral Angles: The angles between two intersecting planes. In this molecule, dihedral angles would describe the planarity of the naphthalene ring and the orientation of the hydroxyl group with respect to the ring.

The following table provides an example of the kind of data that would be generated from such calculations.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Predicted Value |

| Bond Length | C1 | C2 | - | - | 1.37 Å |

| Bond Length | C7 | F | - | - | 1.35 Å |

| Bond Angle | C1 | C2 | C3 | - | 120.5° |

| Bond Angle | C1 | C7 | F | - | 119.8° |

| Dihedral Angle | C1 | C2 | O | H | 180.0° |

Note: The values in this table are illustrative and represent the type of data obtained from DFT calculations.

The electronic properties of a molecule, such as its dipole moment and polarizability, can also be predicted using DFT.

Dipole Moment: The dipole moment is a measure of the separation of positive and negative charges in a molecule. In this compound, the electronegative fluorine and oxygen atoms create a non-uniform charge distribution, resulting in a net dipole moment. The magnitude and direction of this dipole moment influence the molecule's solubility and its interactions with other molecules and external electric fields.

Polarizability: Polarizability describes the tendency of the electron cloud of a molecule to be distorted by an external electric field. This property is important for understanding intermolecular forces, such as van der Waals interactions, and the molecule's response to electromagnetic radiation. DFT calculations can provide a quantitative measure of the polarizability of this compound.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. MD simulations can provide insights into the conformational flexibility of this compound and the influence of the surrounding environment, such as a solvent. nih.govnih.gov

In an MD simulation, the forces between atoms are calculated using a force field, and Newton's equations of motion are solved to predict the trajectory of each atom. For this compound, an MD simulation could be used to:

Explore the different conformations that the molecule can adopt at a given temperature and observe the transitions between them. This would provide a dynamic picture of the molecule's flexibility, particularly the rotation of the hydroxyl group.

Simulate the molecule in a solvent, such as water or an organic solvent, to understand how the solvent molecules interact with the solute. This can reveal information about solvation energies, the structure of the solvent around the molecule, and the effect of the solvent on the molecule's conformation and dynamics. nih.govnih.gov

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Fluorinated Naphthols

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a molecule to its biological activity or physical properties, respectively. wikipedia.org These models are widely used in drug discovery and environmental science to predict the properties of new or untested chemicals. nih.gov

For a class of compounds like fluorinated naphthols, which includes this compound, a QSAR or QSPR model could be developed to predict various endpoints. researchgate.netresearchgate.net The process would involve:

Data Collection: Gathering a dataset of fluorinated naphthols with experimentally measured values for the activity or property of interest (e.g., toxicity, binding affinity, or boiling point).

Descriptor Calculation: Calculating a set of numerical descriptors for each molecule in the dataset that encode its structural, physical, and chemical properties. These can include constitutional, topological, and quantum chemical descriptors.

Model Development: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical model that correlates the descriptors with the observed activity or property.

Model Validation: Rigorously testing the model's predictive ability using internal and external validation techniques to ensure its reliability.

Once a validated QSAR/QSPR model is established, it could be used to predict the properties of this compound based on its calculated molecular descriptors.

Development of Molecular Descriptors for Structure-Reactivity Correlations

Molecular descriptors are numerical values that encode chemical information and are used to correlate a molecule's structure with its physicochemical properties and biological activity. For this compound, a range of descriptors can be calculated using quantum chemical methods to build structure-reactivity correlations.

These descriptors are typically categorized into several classes:

Constitutional Descriptors: These are the most straightforward descriptors, reflecting the molecular composition and including counts of atoms, bonds, and rings, as well as molecular weight.

Topological Descriptors: These indices are derived from the 2D representation of the molecule and describe the connectivity of atoms. Examples include the Wiener index and Randić index, which provide insights into molecular branching and size.

Geometrical Descriptors: Calculated from the 3D coordinates of the atoms, these descriptors include molecular surface area, volume, and shape indices. For this compound, these would be determined after geometry optimization using methods like Density Functional Theory (DFT).

Quantum-Chemical Descriptors: These are derived from the electronic structure of the molecule and are particularly valuable for understanding reactivity. Key descriptors for this compound would include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's ability to donate or accept electrons. The HOMO-LUMO gap is an indicator of chemical reactivity and kinetic stability.

Electron Density and Electrostatic Potential: Mapping the electron density and electrostatic potential onto the molecular surface reveals regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). For this compound, the electron-withdrawing fluorine atoms and the electron-donating hydroxyl group would significantly influence this distribution.

By calculating these descriptors for a series of related fluorinated naphthalenols and correlating them with experimentally determined reactivity data, quantitative structure-reactivity relationship (QSRR) models could be developed.

Interactive Data Table: Hypothetical Quantum-Chemical Descriptors for this compound

| Descriptor | Hypothetical Value | Method of Calculation | Significance |

| HOMO Energy | -6.5 eV | DFT (B3LYP/6-311G) | Electron-donating ability |

| LUMO Energy | -1.2 eV | DFT (B3LYP/6-311G) | Electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | DFT (B3LYP/6-311G) | Chemical stability and reactivity |

| Dipole Moment | 2.5 D | DFT (B3LYP/6-311G) | Molecular polarity |

| Molecular Electrostatic Potential (Min) | -45 kcal/mol | DFT (B3LYP/6-311G) | Site of nucleophilic attack |

| Molecular Electrostatic Potential (Max) | +30 kcal/mol | DFT (B3LYP/6-311G) | Site of electrophilic attack |

Note: The values in this table are hypothetical and serve as an illustration of the types of data that would be generated from computational analysis. Actual values would require specific quantum chemical calculations.

Predictive Models for Synthetic Outcomes and Material-Relevant Properties

Building upon the foundation of molecular descriptors, predictive models can be constructed to forecast the outcomes of synthetic reactions and to estimate properties relevant to materials science.

For synthetic outcomes , computational models can predict the regioselectivity and stereoselectivity of reactions involving this compound. For instance, in electrophilic aromatic substitution reactions, the calculated electrostatic potential and Fukui functions (which describe the reactivity of different sites in the molecule) can predict the most likely position for substitution. Transition state theory calculations can further be employed to determine the activation energies for different reaction pathways, thereby predicting the major product under given reaction conditions.

In the realm of material-relevant properties , computational chemistry can predict characteristics such as:

Electronic Properties: The HOMO-LUMO gap can be used to estimate the electronic band gap, a key parameter for semiconductor applications.

Optical Properties: Time-dependent DFT (TD-DFT) calculations can predict the UV-Vis absorption spectrum, providing insights into the color and photophysical properties of materials derived from this compound.

Intermolecular Interactions: The nature and strength of intermolecular interactions, such as hydrogen bonding and π-π stacking, can be modeled. This is crucial for predicting crystal packing and the bulk properties of materials.

These predictive models are invaluable for guiding experimental work, allowing for the rational design of new synthetic routes and novel materials with desired properties, thereby saving time and resources.

Theoretical Prediction of Spectroscopic Parameters

Computational methods are instrumental in the prediction and interpretation of various spectroscopic data. For this compound, theoretical calculations can provide detailed assignments of NMR, IR, and Raman spectra.

Calculated NMR Chemical Shifts (¹H, ¹³C, ¹⁹F) for Spectral Assignment

The prediction of NMR chemical shifts is a powerful application of computational chemistry that greatly aids in the structural elucidation of molecules. The GIAO (Gauge-Including Atomic Orbital) method, typically used in conjunction with DFT, is a reliable approach for calculating isotropic magnetic shielding tensors, which are then converted to chemical shifts.

For this compound, the calculated chemical shifts for ¹H, ¹³C, and ¹⁹F nuclei would be compared to experimental data. The fluorine atoms are expected to have a significant influence on the chemical shifts of nearby carbon and hydrogen atoms through both inductive and mesomeric effects. The ¹⁹F NMR chemical shifts themselves are highly sensitive to the local electronic environment.

Interactive Data Table: Hypothetical Calculated vs. Experimental NMR Chemical Shifts (ppm) for this compound

| Nucleus | Atom Position | Hypothetical Calculated Chemical Shift (ppm) | Hypothetical Experimental Chemical Shift (ppm) |

| ¹H | H-3 | 7.15 | 7.12 |

| ¹H | H-4 | 7.80 | 7.78 |

| ¹H | H-5 | 7.45 | 7.43 |

| ¹H | H-6 | 7.60 | 7.58 |

| ¹³C | C-1 | 125.0 | 124.8 |

| ¹³C | C-2 | 150.0 | 149.7 |

| ¹³C | C-7 | 145.0 (JCF = 250 Hz) | 144.8 (JCF = 248 Hz) |

| ¹³C | C-8 | 148.0 (JCF = 255 Hz) | 147.9 (JCF = 253 Hz) |

| ¹⁹F | F at C-1 | -130.0 | -129.5 |

| ¹⁹F | F at C-7 | -140.0 | -139.8 |

| ¹⁹F | F at C-8 | -142.0 | -141.7 |

Note: The values in this table are for illustrative purposes. Accurate predictions would necessitate high-level computational calculations and would be validated against experimental spectra.

Simulated Vibrational Spectra (IR, Raman) for Experimental Comparison

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrations of atoms within a molecule. Computational chemistry can simulate these spectra by calculating the harmonic vibrational frequencies and their corresponding intensities.

Following geometry optimization, a frequency calculation is performed. The resulting vibrational modes can be visualized to understand the specific atomic motions associated with each peak in the spectrum. For this compound, characteristic vibrational modes would include:

O-H stretching of the hydroxyl group.

C-F stretching modes.

Aromatic C-H and C=C stretching and bending modes.

Naphthalene ring deformation modes.

The calculated frequencies are often systematically overestimated compared to experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. The simulated IR and Raman spectra can then be directly compared to experimental spectra to confirm the structure of the synthesized compound and to provide a detailed assignment of the observed vibrational bands.

Interactive Data Table: Hypothetical Calculated Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Hypothetical Calculated Frequency (cm⁻¹) | Hypothetical Scaled Frequency (cm⁻¹) | Expected IR Intensity | Expected Raman Activity |

| O-H Stretch | 3650 | 3504 | High | Low |

| Aromatic C-H Stretch | 3100-3000 | 2976-2880 | Medium | High |

| Aromatic C=C Stretch | 1600-1450 | 1536-1392 | High | High |

| C-F Stretch | 1250-1000 | 1200-960 | Very High | Medium |

| O-H Bend | 1400 | 1344 | Medium | Low |

| C-H Out-of-Plane Bend | 900-700 | 864-672 | High | Low |

Note: This table presents a hypothetical set of vibrational frequencies and intensities. Actual computational results would provide a comprehensive list of all vibrational modes.

Synthetic Utility and Derivatization Strategies of 1,7,8 Trifluoronaphthalen 2 Ol in Chemical Synthesis

Ether and Ester Formation: Synthetic Versatility and Orthogonal Protection Strategies

The phenolic hydroxyl group of 1,7,8-Trifluoronaphthalen-2-ol is a primary site for functionalization, readily undergoing etherification and esterification reactions. These transformations are fundamental for introducing structural diversity and for implementing orthogonal protection strategies in multi-step syntheses.

Ether Formation: The synthesis of ethers from this compound can be achieved under standard Williamson ether synthesis conditions, involving deprotonation of the hydroxyl group with a suitable base followed by reaction with an alkyl or aryl halide. The electron-withdrawing nature of the fluorine atoms increases the acidity of the phenolic proton, facilitating its removal. This allows for the use of a wide range of bases and electrophiles, leading to a diverse array of ether derivatives. These derivatives are crucial in medicinal chemistry, as trifluoromethyl ethers (O-CF3), for instance, are increasingly recognized for their unique properties. nih.gov

Ester Formation: Similarly, esterification can be accomplished through reaction with acyl chlorides, anhydrides, or carboxylic acids under various coupling conditions (e.g., using DCC or EDC). The resulting esters can serve as prodrugs, be key intermediates, or act as protecting groups for the hydroxyl functionality.

| Protecting Group | Abbreviation | Introduction Conditions | Cleavage Conditions | Stability |

|---|---|---|---|---|

| Methyl Ether | -Me | CH₃I, K₂CO₃ | BBr₃ or HBr | Stable to base, mild acid, hydrogenation |

| Benzyl Ether | -Bn | BnBr, NaH | H₂, Pd/C | Stable to acid, base, oxidation, reduction |

| Silyl Ethers (e.g., TBDMS) | -OTBDMS | TBDMSCl, Imidazole | F⁻ (TBAF) | Stable to base, mild acid, hydrogenation |

| Acetyl Ester | -Ac | Ac₂O, Pyridine | K₂CO₃, MeOH | Stable to acid, hydrogenation |

| 2-(Triphenylsilyl)ethoxycarbonyl | Tpseoc | Tpseoc-Cl, Base | F⁻ (TBAF/CsF) | Resistant to acid, catalytic hydrogenation, Pd-reagents nih.govnih.gov |

Amination and Formation of Nitrogen-Containing Heterocyclic Derivatives

Nitrogen-containing heterocycles are ubiquitous scaffolds in pharmaceuticals and natural products, exhibiting a wide range of biological activities. nih.govmdpi.comnih.gov The 1,7,8-trifluoronaphthol core can be elaborated into various nitrogen-containing derivatives through amination and subsequent cyclization reactions.

Direct amination of the hydroxyl group is challenging, but the corresponding triflate or nonaflate derivatives of this compound serve as excellent electrophiles in transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This methodology allows for the formation of C-N bonds with a wide variety of amines, including primary and secondary alkyl- and arylamines.

The resulting arylamines are valuable intermediates for the synthesis of more complex heterocyclic systems. For example, intramolecular cyclization strategies can be employed to construct fused ring systems. Depending on the nature of the coupled amine and the reaction conditions, a variety of nitrogen-containing heterocycles, such as carbazoles or benzofurans (by analogy via C-O bond formation), can be envisioned. The synthesis of fluorinated nitrogen heterocycles is of particular interest in the development of new drug scaffolds. ekb.eg

| Starting Material Derivative | Reaction Type | Reagents | Potential Heterocyclic Product |

|---|---|---|---|

| 1,7,8-Trifluoronaphthalen-2-yl triflate | Buchwald-Hartwig Amination | Aniline, Pd catalyst, Ligand, Base | N-Phenyl-1,7,8-trifluoronaphthalen-2-amine |

| N-(2-halophenyl)-1,7,8-trifluoronaphthalen-2-amine | Intramolecular C-C Coupling | Pd catalyst, Base | Fluorinated Dibenzo[b,d]furan analogue |

| This compound | O-Arylation / Smiles Rearrangement | 2-chloronicotinonitrile, K₂CO₃ | Fluorinated Naphtho[2,1-b] nih.govunblog.froxazine derivative |

Ring Functionalization through Directed Metalation and C-H Activation Strategies

Directed ortho metalation (DoM) and C-H activation are powerful tools for the regioselective functionalization of aromatic rings, bypassing the need for pre-functionalized substrates. wikipedia.org The substituents on the this compound ring—the hydroxyl group and the fluorine atoms—can act as directing groups for these transformations.

The hydroxyl group (or a protected derivative like a carbamate) is a potent directing metalation group (DMG), capable of directing lithiation to its ortho positions. unblog.fr In the case of this compound, this would correspond to the C1 and C3 positions. However, the C1 position is already substituted with a fluorine atom. Therefore, DoM is expected to selectively occur at the C3 position. The resulting aryllithium species can be trapped with various electrophiles to introduce a wide range of substituents.

Fluorine itself can also act as a directing group in metalation reactions, although it is generally weaker than a hydroxyl or carbamate (B1207046) group. researchgate.net Furthermore, transition metal-catalyzed C-H activation offers alternative strategies for ring functionalization. youtube.comyoutube.com The regioselectivity of these reactions is often governed by the formation of a stable metallacyclic intermediate, and the specific positions activated would depend on the catalyst, ligand, and directing group employed. youtube.com The interplay between the directing capabilities of the hydroxyl and fluorine groups offers opportunities for selective functionalization at various positions on the naphthalene (B1677914) ring, providing access to a diverse range of polysubstituted derivatives.

Incorporation into Chiral Auxiliaries and Ligands for Asymmetric Synthesis

Asymmetric synthesis, the selective production of one enantiomer of a chiral molecule, is of utmost importance in the pharmaceutical industry. yale.edu Chiral auxiliaries and ligands are essential tools for achieving high enantioselectivity in chemical reactions. wikipedia.orgsigmaaldrich.com The this compound scaffold possesses features that make it an attractive candidate for the development of novel chiral auxiliaries and ligands.

Chiral Auxiliaries: By attaching the 1,7,8-trifluoronaphthyl group to a prochiral substrate, it can serve as a chiral auxiliary, directing the stereochemical outcome of a subsequent reaction. wikipedia.orgnih.govsemanticscholar.org The steric bulk and defined stereochemical environment provided by the substituted naphthalene system can effectively shield one face of the reactive center. After the desired transformation, the auxiliary can be cleaved and potentially recycled.

Chiral Ligands: C₂-symmetric bidentate ligands are particularly effective in asymmetric catalysis. nih.govmdpi.com By analogy to the highly successful BINOL (1,1'-bi-2-naphthol) ligands, dimerization of this compound could lead to a new class of fluorinated biaryl ligands. The fluorine atoms would significantly alter the electronic properties (e.g., Lewis acidity of the complexed metal) and steric profile of the ligand, potentially leading to unique reactivity and selectivity in asymmetric transformations such as reductions, alkylations, and cycloadditions. researchgate.net

| Derivative Type | Proposed Structure | Potential Asymmetric Reaction | Anticipated Role |

|---|---|---|---|

| Chiral Auxiliary | N-Acyl oxazolidinone derived from 1,7,8-Trifluoronaphthyl analogue | Aldol Addition | Steric control of enolate approach to aldehyde |

| Chiral Ligand | C₂-symmetric phosphine (B1218219) ligand based on a bi-1,7,8-trifluoronaphthol backbone | Asymmetric Hydrogenation | Creation of a chiral environment around the metal center |

| Chiral Ligand | Fluorinated bis(oxazoline) type ligand | Friedel-Crafts Alkylation nih.gov | Coordination to a Lewis acid to form a chiral catalyst |

This compound as a Key Building Block in Complex Natural Product and Drug-like Molecule Synthesis

The introduction of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, bioavailability, and binding affinity. nih.govmdpi.commdpi.com The trifluoromethyl group, for instance, is a common feature in many pharmaceuticals. mdpi.com The this compound scaffold serves as a pre-fluorinated, rigid building block that can be readily incorporated into larger, more complex molecules.

Rational Design of Compound Libraries Utilizing the Trifluoronaphthol Scaffold

In modern drug discovery, the synthesis and screening of compound libraries are essential for identifying new hit and lead compounds. nih.gov The concept of "privileged scaffolds" refers to molecular frameworks that are capable of binding to multiple biological targets. nih.gov The this compound core, with its unique combination of fluorination and multiple points for diversification, is an excellent candidate for the rational design of focused compound libraries.

A library based on this scaffold can be designed by systematically varying substituents at different positions. The primary point of diversification is the hydroxyl group (C2), which can be converted into a wide range of ethers, esters, and amines as previously discussed. Secondary diversification can be achieved through regioselective functionalization of the aromatic ring, for example, at the C3 position via directed metalation. This multi-directional approach allows for the rapid generation of a large number of structurally diverse analogues, thoroughly exploring the chemical space around the trifluoronaphthol core. Such a library would be a valuable resource for screening against various biological targets to identify novel bioactive compounds. lifechemicals.comresearchgate.net

| Diversification Point | Position | Synthetic Method | Example Substituents (R¹, R²) |

|---|---|---|---|

| R¹ | C2 (via -OH) | Etherification, Esterification, Amination | -O(CH₂)₂Ph, -OCOCH₃, -NH-Pyridine |

| R² | C3 | Directed Metalation followed by Electrophilic Quench | -Br, -CHO, -Si(CH₃)₃, -B(OH)₂ |

| R² (further) | C3 (from -B(OH)₂) | Suzuki Cross-Coupling | -Aryl, -Heteroaryl |

Research Avenues: 1,7,8 Trifluoronaphthalen 2 Ol As a Molecular Building Block in Advanced Organic Materials

Integration into Polymeric Materials with Tunable Properties

The introduction of fluorinated moieties into polymers is a well-established strategy to enhance performance. The 1,7,8-Trifluoronaphthalen-2-ol unit can be integrated into polymer structures to create materials with tailored characteristics for advanced applications.

The hydroxyl group of this compound serves as a key functional handle for polymerization. It can be readily converted into a variety of polymerizable monomers, such as acrylates, methacrylates, or vinyl ethers, allowing for its incorporation as a side chain in addition polymers. This approach offers precise control over the fluorine content by copolymerizing the fluorinated monomer with non-fluorinated counterparts.

Alternatively, the di-functional nature of naphthalenediols (after appropriate modification) can be exploited to incorporate the trifluoronaphthalene unit directly into the polymer backbone. This can be achieved through step-growth polymerization techniques like polycondensation to form polyesters or polyethers. Such an approach would embed the unique electronic and steric properties of the fluorinated naphthalene (B1677914) core directly into the main chain of the polymer.

Furthermore, fluorine's high electronegativity and low polarizability lead to a decrease in the refractive index of materials. acs.org Polymers incorporating this compound are predicted to have a lower refractive index compared to their non-fluorinated analogues. This property is highly desirable for optical applications such as anti-reflective coatings, optical fibers, and waveguides. The precise refractive index can be tuned by adjusting the fluorine content through copolymerization.

Table 1: Predicted Optical and Thermal Properties of Polymers Incorporating this compound (Note: The following data is illustrative and based on typical values for fluorinated aromatic polymers.)

| Property | Predicted Value Range | Rationale |

| Refractive Index (at 589 nm) | 1.38 - 1.45 | High fluorine content lowers molar refractivity. acs.org |

| Glass Transition Temperature (Tg) | 150 - 250 °C | Rigid naphthalene core and strong C-F bonds increase chain stiffness. |

| Decomposition Temperature (Td) | > 400 °C | High C-F bond dissociation energy enhances thermal stability. researchgate.net |

Organic Semiconductor Research: Charge Transport Properties of Fluorinated Naphthalene Derivatives

Fluorination is a key strategy in the design of high-performance n-type (electron-transporting) organic semiconductors. The strong electron-withdrawing nature of fluorine atoms can significantly lower the energy levels of the Lowest Unoccupied Molecular Orbital (LUMO) of a conjugated system. nih.govresearchgate.net Naphthalene diimides (NDIs), for example, are well-studied n-type semiconductors whose performance can be enhanced by fluorination. nih.govresearchgate.netsemanticscholar.org

Derivatives of this compound could be designed to act as n-type semiconductors. The trifluorinated naphthalene core would serve as the electron-deficient aromatic unit. By attaching appropriate electron-donating or π-stacking-promoting side chains via the hydroxyl group, it is possible to engineer the molecular packing in the solid state, which is crucial for efficient charge transport. nih.gov Computational studies on fluoro-alkylated naphthalene diimides have shown that charge transport is highly anisotropic and dependent on the crystal packing. nih.gov The introduction of fluorinated substituents is known to impact molecular packing arrangements, which in turn affects device performance. nih.gov

Research in this area would involve synthesizing various derivatives, characterizing their electronic properties through techniques like cyclic voltammetry, and fabricating organic field-effect transistors (OFETs) to measure electron mobility.

Building Blocks for Liquid Crystalline Materials and Optoelectronic Components

The rigid, planar structure of the naphthalene core is a common feature in many liquid crystalline molecules. The strategic placement of fluorine atoms, as in this compound, can be used to manipulate key properties of liquid crystals. nih.govbohrium.comresearchgate.netresearchgate.net

In molecular design for liquid crystals, fluorine substitution can:

Tune Dielectric Anisotropy: The strong dipole moment of the C-F bond can be exploited to create molecules with a high dielectric anisotropy (Δε), a critical parameter for the performance of liquid crystal displays (LCDs). researchgate.net

Enhance Ferroelectric Properties: In chiral smectic phases, fluorinated moieties can lead to a higher spontaneous polarization, which is beneficial for ferroelectric liquid crystal devices. bohrium.com

By attaching a flexible alkyl or alkoxy chain to the hydroxyl group of this compound, and potentially a second functional group at another position, novel liquid crystalline materials with tailored electro-optic responses could be developed.

Supramolecular Assembly and Host-Guest Chemistry: Role of Fluorine in Non-Covalent Interactions

Fluorine atoms can participate in a range of non-covalent interactions that are crucial for crystal engineering and supramolecular chemistry. nih.govresearchgate.netnih.gov The electron-deficient nature of the fluorinated naphthalene ring and the electron-rich character of the fluorine atoms themselves create unique opportunities for directed self-assembly.

While covalently bonded fluorine is a weak hydrogen bond acceptor, under certain conditions, C-F···H-X (where X is O or N) interactions can play a significant role in determining molecular conformation and crystal packing. nih.govacs.orgnih.govrsc.org The presence of three fluorine atoms in this compound, along with the hydroxyl group (a strong hydrogen bond donor), creates a molecule with a high potential for forming complex hydrogen-bonded networks.

More uniquely, halogen atoms can exhibit a region of positive electrostatic potential on their outer surface, along the vector of the covalent bond, known as a sigma-hole (σ-hole). wikipedia.orgnih.gov This positive region can engage in attractive electrostatic interactions with nucleophiles, such as lone pairs on oxygen or nitrogen atoms. While fluorine's high electronegativity makes it the least likely halogen to form strong σ-hole interactions (halogen bonds), it can act as an electrophile when bonded to strongly electron-withdrawing groups. nih.govrsc.orgacs.org The cumulative electron-withdrawing effect of the naphthalene ring and the other two fluorine atoms could potentially induce a weak σ-hole on one of the fluorine atoms in this compound, enabling it to participate in directional, non-covalent bonding, thereby guiding supramolecular assembly.

Design of Self-Assembled Structures for Functional Materials